N-(3-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide
Description
N-(3-Methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide is a benzimidazole-derived compound characterized by a 3-methoxyphenyl acetamide moiety and a 2-methylbenzyl substituent on the benzimidazole core. The structural uniqueness of this compound lies in its dual substitution pattern: the 3-methoxy group on the phenylacetamide enhances electron-donating properties, while the 2-methylbenzyl group on the benzimidazole likely influences steric and lipophilic interactions in biological systems .
Properties
Molecular Formula |
C24H23N3O2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C24H23N3O2/c1-17-8-3-4-9-18(17)14-23-26-21-12-5-6-13-22(21)27(23)16-24(28)25-19-10-7-11-20(15-19)29-2/h3-13,15H,14,16H2,1-2H3,(H,25,28) |
InChI Key |
GCIKFQAIRWYQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the 2-Methylbenzyl Group: This step involves the alkylation of the benzimidazole core with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Acetamide Group: The final step includes the reaction of the intermediate with 3-methoxyphenylacetic acid chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzimidazole core can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a hydroxyl derivative, while substitution can introduce various functional groups.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Biological Activity
Chemical Structure and Properties
Compound A is characterized by the following structure:
- Molecular Formula : CHNO
- Molecular Weight : 306.41 g/mol
The compound features a methoxyphenyl group and a benzimidazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have investigated the anticancer properties of Compound A, particularly against various cancer cell lines. The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : Compound A has been shown to interfere with the cell cycle and promote apoptotic pathways in cancer cells. It enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.
Case Study: Breast Cancer Cell Lines
A notable study evaluated Compound A against MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cell lines. The results indicated:
- IC values for MDA-MB-231: 5.5 μM
- IC values for MCF-7: 8.2 μM
These findings suggest significant selectivity towards cancer cells over normal cells, indicating a therapeutic potential for breast cancer treatment.
Antimicrobial Activity
In addition to its anticancer effects, Compound A has demonstrated antimicrobial properties. It exhibits inhibitory effects against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Enzyme Inhibition
Compound A has also been studied for its ability to inhibit specific enzymes related to cancer progression and microbial growth. Notably, it has shown promising results in inhibiting carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.
| Enzyme | IC (nM) |
|---|---|
| CA IX | 15.6 |
| CA II | 45.3 |
This selective inhibition suggests that Compound A could be developed as a dual-action agent targeting both cancer cells and microbial infections.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that Compound A has favorable absorption characteristics with moderate bioavailability. Toxicological assessments reveal a low toxicity profile in animal models at therapeutic doses, making it a candidate for further clinical development.
Future Directions
Ongoing research aims to refine the synthesis of Compound A analogs with enhanced potency and selectivity. Investigations into combination therapies with existing anticancer drugs are also underway to improve therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Benzimidazole-acetamide derivatives exhibit diverse biological activities depending on substituent variations. Key analogues include:
Key Findings :
Comparison with Analogues :
- Compounds 9a–9e were synthesized via click chemistry, incorporating triazole-thiazole linkers absent in the target compound.
- Anti-HCV compounds 13 and 17 required benzoyl protection steps, adding complexity compared to the target’s straightforward acetamide linkage.
Key Observations:
- Activity Trends : Bulky substituents (e.g., 2-methylbenzyl) may enhance target specificity but reduce solubility, as seen in higher molecular weight analogues like 9c .
- Methoxy Position : The meta-methoxy group in the target compound could offer better metabolic stability compared to para-substituted analogues like 9e .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
